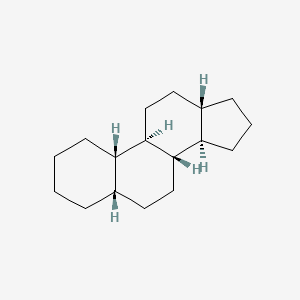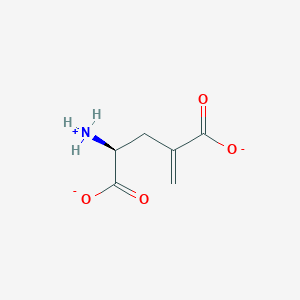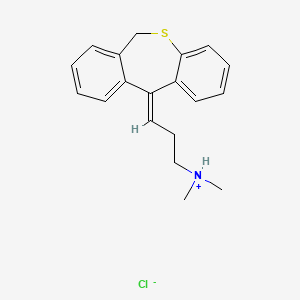
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid typically involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates purification steps, such as distillation and crystallization, to achieve the required quality standards.
化学反応の分析
Types of Reactions: 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
類似化合物との比較
3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Penbutolol: A beta-blocker used in the treatment of hypertension.
Penicillin: An antibiotic used to treat bacterial infections.
While these compounds share some similarities in their chemical structure, this compound’s unique properties make it suitable for a broader range of applications, particularly in scientific research and industrial processes.
特性
CAS番号 |
24740-92-9 |
|---|---|
分子式 |
C15H17BrO4 |
分子量 |
341.2 g/mol |
IUPAC名 |
(Z)-3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C15H17BrO4/c1-2-3-4-9-20-12-7-5-11(6-8-12)15(19)13(16)10-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)/b13-10- |
InChIキー |
KPUGJSNAPAAEJB-RAXLEYEMSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
異性体SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)/C(=C/C(=O)O)/Br |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
Key on ui other cas no. |
24740-92-9 |
同義語 |
eta-4-n-pentoxybenzoyl-beta-bromacrylic acid Penberol Penberol, (E)-isomer Penberol, (Z)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)ethan-1-aminium](/img/structure/B1233866.png)









